molecular formula C11H9ClN2O2 B12985112 N-(6-chloro-2-oxoindolin-5-yl)acrylamide

N-(6-chloro-2-oxoindolin-5-yl)acrylamide

Cat. No.: B12985112
M. Wt: 236.65 g/mol
InChI Key: YKIKSFIACOMWIK-UHFFFAOYSA-N
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Description

N-(6-chloro-2-oxoindolin-5-yl)acrylamide is a chemical compound that belongs to the class of oxindole derivatives. Oxindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro group and the acrylamide moiety in this compound adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-oxoindolin-5-yl)acrylamide typically involves the reaction of 6-chloro-2-oxindole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-oxoindolin-5-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-2-oxoindolin-5-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the chloro group and the acrylamide moiety enhances its binding affinity and specificity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxindole
  • N-(2-oxoindolin-5-yl)acrylamide
  • 5-chloro-2-oxindole

Uniqueness

N-(6-chloro-2-oxoindolin-5-yl)acrylamide is unique due to the presence of both the chloro group and the acrylamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide

InChI

InChI=1S/C11H9ClN2O2/c1-2-10(15)14-9-3-6-4-11(16)13-8(6)5-7(9)12/h2-3,5H,1,4H2,(H,13,16)(H,14,15)

InChI Key

YKIKSFIACOMWIK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)CC(=O)N2)Cl

Origin of Product

United States

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